molecular formula C12H11N3O B5849601 5-(methylamino)-2-(2-methylphenyl)-1,3-oxazole-4-carbonitrile

5-(methylamino)-2-(2-methylphenyl)-1,3-oxazole-4-carbonitrile

Cat. No. B5849601
M. Wt: 213.23 g/mol
InChI Key: CURBZFAMFJYMRY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(methylamino)-2-(2-methylphenyl)-1,3-oxazole-4-carbonitrile, also known as MOX, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. MOX is a heterocyclic compound that contains a nitrogen atom and an oxygen atom in its five-membered ring structure.

Mechanism of Action

The exact mechanism of action of 5-(methylamino)-2-(2-methylphenyl)-1,3-oxazole-4-carbonitrile is not fully understood. However, it has been proposed that 5-(methylamino)-2-(2-methylphenyl)-1,3-oxazole-4-carbonitrile exerts its biological activity by inhibiting the activity of certain enzymes or by binding to specific receptors. 5-(methylamino)-2-(2-methylphenyl)-1,3-oxazole-4-carbonitrile has been shown to inhibit the activity of DNA topoisomerase II, which is an important enzyme involved in DNA replication and transcription. 5-(methylamino)-2-(2-methylphenyl)-1,3-oxazole-4-carbonitrile has also been shown to bind to the active site of certain enzymes such as cholinesterase and acetylcholinesterase.
Biochemical and physiological effects:
5-(methylamino)-2-(2-methylphenyl)-1,3-oxazole-4-carbonitrile has been shown to exhibit various biochemical and physiological effects. In vitro studies have shown that 5-(methylamino)-2-(2-methylphenyl)-1,3-oxazole-4-carbonitrile exhibits anticancer activity by inducing apoptosis in cancer cells. 5-(methylamino)-2-(2-methylphenyl)-1,3-oxazole-4-carbonitrile has also been shown to exhibit antimicrobial activity against various bacterial and fungal strains. In addition, 5-(methylamino)-2-(2-methylphenyl)-1,3-oxazole-4-carbonitrile has been shown to exhibit antiviral activity against certain viruses such as herpes simplex virus and human immunodeficiency virus. 5-(methylamino)-2-(2-methylphenyl)-1,3-oxazole-4-carbonitrile has also been shown to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

5-(methylamino)-2-(2-methylphenyl)-1,3-oxazole-4-carbonitrile has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has a high yield. 5-(methylamino)-2-(2-methylphenyl)-1,3-oxazole-4-carbonitrile is also stable under various conditions and can be stored for long periods of time. However, 5-(methylamino)-2-(2-methylphenyl)-1,3-oxazole-4-carbonitrile has some limitations for lab experiments. It is a highly toxic compound and requires special precautions when handling. 5-(methylamino)-2-(2-methylphenyl)-1,3-oxazole-4-carbonitrile is also relatively expensive compared to other compounds.

Future Directions

There are several future directions for the research on 5-(methylamino)-2-(2-methylphenyl)-1,3-oxazole-4-carbonitrile. One direction is to further investigate the mechanism of action of 5-(methylamino)-2-(2-methylphenyl)-1,3-oxazole-4-carbonitrile and its potential targets. Another direction is to explore the potential applications of 5-(methylamino)-2-(2-methylphenyl)-1,3-oxazole-4-carbonitrile in drug discovery and material science. 5-(methylamino)-2-(2-methylphenyl)-1,3-oxazole-4-carbonitrile can be used as a building block for the synthesis of novel bioactive molecules and materials. Finally, more studies are needed to evaluate the safety and toxicity of 5-(methylamino)-2-(2-methylphenyl)-1,3-oxazole-4-carbonitrile in vivo and in clinical trials.
Conclusion:
In conclusion, 5-(methylamino)-2-(2-methylphenyl)-1,3-oxazole-4-carbonitrile is a versatile compound that has gained significant attention in the scientific community due to its potential applications in various fields. 5-(methylamino)-2-(2-methylphenyl)-1,3-oxazole-4-carbonitrile has been shown to exhibit anticancer, antimicrobial, and antiviral activities, and has been used as a building block for the synthesis of various bioactive molecules and materials. Further research on 5-(methylamino)-2-(2-methylphenyl)-1,3-oxazole-4-carbonitrile is needed to fully understand its mechanism of action and potential applications.

Synthesis Methods

The synthesis of 5-(methylamino)-2-(2-methylphenyl)-1,3-oxazole-4-carbonitrile involves the reaction between 2-amino-4'-methylacetophenone and ethyl cyanoacetate in the presence of sodium ethoxide. The resulting product is then treated with hydrochloric acid to obtain 5-(methylamino)-2-(2-methylphenyl)-1,3-oxazole-4-carbonitrile in high yield. This synthesis method has been optimized to produce 5-(methylamino)-2-(2-methylphenyl)-1,3-oxazole-4-carbonitrile with high purity and yield.

Scientific Research Applications

5-(methylamino)-2-(2-methylphenyl)-1,3-oxazole-4-carbonitrile has been extensively studied for its potential applications in various fields such as medicinal chemistry, material science, and organic synthesis. In medicinal chemistry, 5-(methylamino)-2-(2-methylphenyl)-1,3-oxazole-4-carbonitrile has been shown to exhibit anticancer, antimicrobial, and antiviral activities. 5-(methylamino)-2-(2-methylphenyl)-1,3-oxazole-4-carbonitrile has also been used as a building block for the synthesis of various bioactive molecules. In material science, 5-(methylamino)-2-(2-methylphenyl)-1,3-oxazole-4-carbonitrile has been used as a precursor for the synthesis of novel polymers and materials. In organic synthesis, 5-(methylamino)-2-(2-methylphenyl)-1,3-oxazole-4-carbonitrile has been used as a versatile building block for the synthesis of various heterocyclic compounds.

properties

IUPAC Name

5-(methylamino)-2-(2-methylphenyl)-1,3-oxazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N3O/c1-8-5-3-4-6-9(8)11-15-10(7-13)12(14-2)16-11/h3-6,14H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CURBZFAMFJYMRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=NC(=C(O2)NC)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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